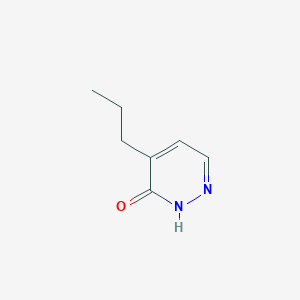
4-Propyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-3(2H)-pyridazinone is a heterocyclic compound with a pyridazinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The pyridazinone ring system is known for its diverse biological activities, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-propylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone or tetrahydropyridazinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone N-oxides, while reduction can produce dihydropyridazinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyridazinone compounds.
Scientific Research Applications
4-Propyl-3(2H)-pyridazinone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Pyridazinone derivatives are explored for their use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways, contributing to the development of new drugs and therapies.
Industrial Applications: this compound and its derivatives may find applications in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-Propyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
4-Propyl-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
3-Methyl-4-phenyl-3(2H)-pyridazinone: This compound has a similar core structure but different substituents, leading to variations in biological activity and applications.
4-Ethyl-3(2H)-pyridazinone: Another derivative with a different alkyl group, which may affect its chemical reactivity and biological properties.
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar heterocyclic structure and are known for their therapeutic potential, particularly in antiviral and anti-inflammatory applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-propyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-5-8-9-7(6)10/h4-5H,2-3H2,1H3,(H,9,10) |
InChI Key |
QRADWQRLPKZFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=NNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















